methyl 2-(2,3-dichlorophenoxy)propanoate
Overview
Description
Methyl 2-(2,3-dichlorophenoxy)propanoate is an organic compound with the molecular formula C10H10Cl2O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2,3-dichlorophenoxy)propanoate typically involves the esterification of 2-(2,3-dichlorophenoxy)propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and high yield. The product is then purified through distillation and crystallization techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2,3-dichlorophenoxy)propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form 2-(2,3-dichlorophenoxy)propanoic acid and methanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: 2-(2,3-dichlorophenoxy)propanoic acid and methanol.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(2,3-dichlorophenoxy)propanoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its effects on plant physiology and metabolism.
Medicine: Investigated for potential therapeutic applications due to its biological activity.
Industry: Widely used as a herbicide in agriculture to control weed growth in crops.
Mechanism of Action
The mechanism of action of methyl 2-(2,3-dichlorophenoxy)propanoate involves the inhibition of acetyl-CoA carboxylase, an enzyme crucial for fatty acid synthesis in plants. This inhibition disrupts the production of essential fatty acids, leading to the death of susceptible weeds. The compound is selectively toxic to grassy weeds while being relatively safe for broadleaf crops .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-chlorophenoxy)propanoate
- Methyl 2-(2,4-dichlorophenoxy)propanoate
- Methyl 2-(3,4-dichlorophenoxy)propanoate
Uniqueness
Methyl 2-(2,3-dichlorophenoxy)propanoate is unique due to its specific substitution pattern on the phenoxy ring, which imparts selective herbicidal activity. Compared to other similar compounds, it offers a balance of efficacy and safety, making it a preferred choice for controlling grassy weeds in broadleaf crops.
Properties
IUPAC Name |
methyl 2-(2,3-dichlorophenoxy)propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O3/c1-6(10(13)14-2)15-8-5-3-4-7(11)9(8)12/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNXXHCNMGZERC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=C(C(=CC=C1)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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